molecular formula C10H5N3O2 B1265529 (2-Nitrobenzylidene)malononitrile CAS No. 2826-30-4

(2-Nitrobenzylidene)malononitrile

Cat. No. B1265529
CAS RN: 2826-30-4
M. Wt: 199.17 g/mol
InChI Key: QGESGQINLPXOJL-UHFFFAOYSA-N
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Description

(2-Nitrobenzylidene)malononitrile is a compound that interests researchers due to its potential applications in various fields of chemistry, including synthesis and material science. While the specifics of (2-Nitrobenzylidene)malononitrile itself are not directly found in the provided literature, related studies on nitrobenzylidene compounds, their synthesis, molecular structure, chemical reactions, and properties offer valuable insights.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including domino reactions and Michael addition reactions. For example, functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans can be synthesized from a domino reaction involving nitro and trifluoromethyl groups, demonstrating the versatility of nitrobenzylidene compounds in synthesis (Korotaev et al., 2013). Another example is the synthesis of substituted 2-aminoquinoline-1-oxides via reductive cyclization of nitrophenylacrylonitriles, indicating the reactivity and potential transformations of nitrobenzylidene compounds (Sicker & Wilde, 1992).

Molecular Structure Analysis

Molecular structure analyses of nitrobenzylidene derivatives and similar compounds reveal the impact of various substituents on the overall molecular configuration. For instance, studies on the nonlinear optical properties and structure of nitrobenzylidene compounds indicate their potential in materials science, with specific focus on their crystal structures and optical behaviors (Karakas et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzylidene compounds are diverse, highlighting their reactivity with various reagents. The formation of carbazol-4-amine derivatives through annulation of nitroindoles and alkylidene malononitriles showcases the complexity of reactions these compounds can undergo (Cao et al., 2018).

Physical Properties Analysis

The physical properties of nitrobenzylidene and related compounds, such as their solubility, melting points, and stability, are critical for their application in various domains. While specific data on (2-Nitrobenzylidene)malononitrile is not available, the study of related compounds provides a foundation for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for substitution reactions, and ability to undergo cyclization, are essential for the practical application of these compounds. Studies on reactions like the dimerization of alkylidenemalononitriles hint at the chemical versatility of these compounds (Hameed et al., 2012).

Safety And Hazards

While specific safety and hazard data for “(2-Nitrobenzylidene)malononitrile” is not available, it’s important to handle all chemical substances with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGESGQINLPXOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182510
Record name Malononitrile, (o-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitrobenzylidene)malononitrile

CAS RN

2826-30-4
Record name (2-Nitrobenzylidene)malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzalmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (o-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzalmalononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWF836MFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
N Hidayah, B Purwono, HD Pranowo - Key Engineering Materials, 2020 - Trans Tech Publ
Symmetrical Amino Azine derivative compound of 6,6'-((1E,1'E)-hydrazine-1,2-diylidenebis (methanyl-ylidene)) bis (3,4-dimethoxyaniline) TM has been synthesized through an unusual …
Number of citations: 2 www.scientific.net
H Göksu, E Gültekin - ChemistrySelect, 2017 - Wiley Online Library
Knoevenagel condensation between aryl aldehyde derivatives with malononitrile was successfully achieved using commercially available Pd/AlO(OH) nanoparticles (0.5 wt% Pd) in an …
JBM de Resende Filho, GP Pires… - Catalysis Letters, 2017 - Springer
A new magnetic nanoparticle supported-catalyst was developed for the Knoevenagel condensation between malononitrile and several aldehydes. The Fe 3 O 4 @SiO 2 -3N (where 3N …
Number of citations: 44 link.springer.com
L Kumar, N Verma, H Sehrawat, R Tomar… - New Journal of …, 2022 - pubs.rsc.org
The application of gold-supported nanocomposites is useful in clinical diagnostics because of their ability to provide bio-compatible and sensitive detection systems. A gold-supported …
Number of citations: 4 pubs.rsc.org
BP Koli, RP Gore - Rasayan Journal of Chemistry, 2023 - rasayanjournal.co.in
Alum-catalyzed Knoevenagel reaction of substituted aromatic aldehydes and active methylene compounds such as malononitrile and barbituric acid using green, eco-friendly solvent, …
Number of citations: 2 rasayanjournal.co.in
K Kumari, P Choudhary, D Sharma… - Industrial & …, 2022 - ACS Publications
Design and development of sustainable metal-free heterogeneous catalysts for organic transformation reactions is a challenging task. In this work, an amine-functionalized graphitic …
Number of citations: 22 pubs.acs.org
MT Muhammad, KM Khan, M Taha… - Letters in Organic …, 2016 - ingentaconnect.com
Background: For the synthesis of tri and tetra-substituted alkenes, Knoevenagel condensations have previously been performed in solvents like dichloromethane, DMF, toluene, …
Number of citations: 5 www.ingentaconnect.com
S Chakraborty, AR Paul, S Majumdar - Results in Chemistry, 2022 - Elsevier
This paper presents for the first time a base and metal free procedure for Knoevenagel condensation reaction in a neutral medium comprises water-SDS-imidazolium ionic liquid …
Number of citations: 12 www.sciencedirect.com
N Wang, Y Lang, J Wang, Z Wu, Y Lu - Organic Letters, 2022 - ACS Publications
A highly diastereo- and enantioselective phosphine-catalyzed sequential [3 + 2]/[3 + 2] annulation of allenoates with arylidenemalononitriles has been developed. This reaction allows …
Number of citations: 8 pubs.acs.org
L Fu, W Lin, P Xu, YK Xi, MM Wang, DQ Shi - Tetrahedron, 2012 - Elsevier
A novel and efficient approach to the synthesis of substituted quinoline-1-oxides and the complex compounds SnL 2 Cl 2 (L=2-aminoquinoline-1-oxides) was developed. The reaction …
Number of citations: 7 www.sciencedirect.com

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